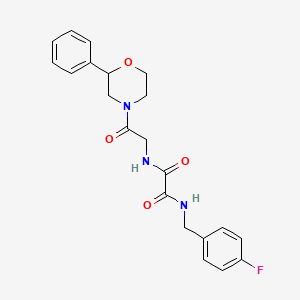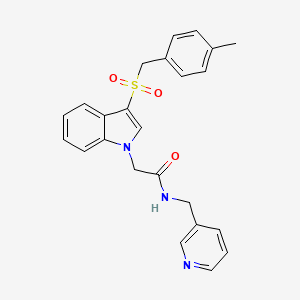
2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Structure-Activity Relationships
Compounds with structural motifs similar to "2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide" have been synthesized to explore their antitumor activities. For instance, research on N-aryl(indol-3-yl)glyoxamides has revealed potent antitumor properties against various cancer cell lines, highlighting the critical role of the N-(pyridin-4-yl) moiety for activity. The most potent derivative demonstrated significant cytotoxicity against human cervix carcinoma, murine leukemia, and human ovarian carcinoma cell lines, with activity comparable to lead compounds (Marchand et al., 2009).
Antimicrobial Applications
The exploration of new pyridine derivatives, including those bearing sulfonyl and acetamide functionalities, has led to the synthesis of compounds with considerable antibacterial activity. These compounds have been shown to possess significant action against various microbial strains, establishing a foundation for the development of novel antimicrobial agents (Patel & Agravat, 2009).
Enzyme Inhibition for Therapeutic Applications
Research into sulfonamide derivatives incorporating benzodioxane and acetamide moieties has unveiled their potential as enzyme inhibitors. Such compounds have exhibited substantial inhibitory activity against α-glucosidase and acetylcholinesterase, suggesting their utility in managing conditions like diabetes and Alzheimer's disease. This research underlines the importance of structural modifications to enhance biological activity and therapeutic potential (Abbasi et al., 2019).
Anticancer and Analgesic Properties
The chemical scaffold of "this compound" and related structures has been studied for their potential anticancer and analgesic properties. Research has identified compounds with promising analgesic activities, comparable to reference drugs like flupirtine, ibuprofen, and diclofenac, indicating their potential as lead compounds for further pharmacomodulation (Fouchard et al., 2001).
properties
IUPAC Name |
2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-18-8-10-19(11-9-18)17-31(29,30)23-15-27(22-7-3-2-6-21(22)23)16-24(28)26-14-20-5-4-12-25-13-20/h2-13,15H,14,16-17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWLWAJQTSUOKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[(2,4-dichlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2569284.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-phenoxyaniline](/img/structure/B2569286.png)

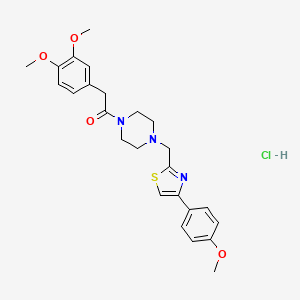

![1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine;hydrochloride](/img/structure/B2569292.png)
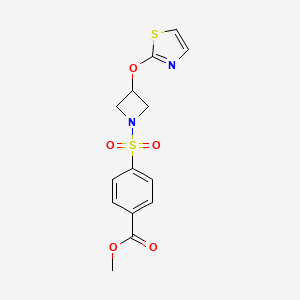
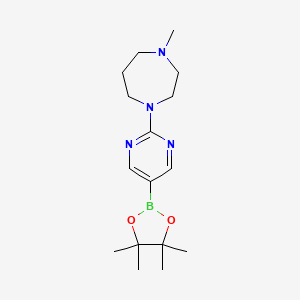
![5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2569298.png)

![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2569301.png)
![7-Methoxy-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2569302.png)
![(2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2569303.png)
